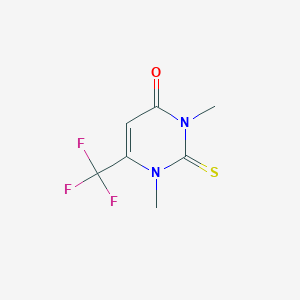

1,3-Dimethyl-2-thioxo-6-(trifluoromethyl)-2,3-dihydropyrimidin-4(1H)-one

Beschreibung

1,3-Dimethyl-2-thioxo-6-(trifluoromethyl)-2,3-dihydropyrimidin-4(1H)-one is a fluorinated pyrimidinone derivative characterized by a trifluoromethyl (-CF₃) substituent at position 6 and methyl groups at positions 1 and 2.

Eigenschaften

IUPAC Name |

1,3-dimethyl-2-sulfanylidene-6-(trifluoromethyl)pyrimidin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2OS/c1-11-4(7(8,9)10)3-5(13)12(2)6(11)14/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWKNJHRIYMVUFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=O)N(C1=S)C)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

1,3-Dimethyl-2-thioxo-6-(trifluoromethyl)-2,3-dihydropyrimidin-4(1H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

- Molecular Formula : C7H7F3N2OS

- Molar Mass : 224.2 g/mol

- Structure : The compound features a pyrimidinone ring with a thioxo group and a trifluoromethyl substituent, which may contribute to its biological properties .

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antiviral Activity : Research indicates that compounds similar to 1,3-Dimethyl-2-thioxo-6-(trifluoromethyl)-2,3-dihydropyrimidin-4(1H)-one exhibit antiviral properties. For instance, derivatives have shown effectiveness in inhibiting viral replication by targeting specific viral enzymes .

- Anticancer Properties : Some studies suggest that the compound may inhibit cell proliferation in various cancer cell lines. This effect is likely mediated through the induction of apoptosis and cell cycle arrest .

- Enzyme Inhibition : The compound has been studied for its ability to inhibit certain enzymes involved in disease processes. For example, it has shown potential as an inhibitor of adenylyl cyclase type 1 (AC1), which is implicated in chronic pain sensitization .

Antiviral Studies

A study published in MDPI highlighted that pyrimidine derivatives have shown promising results against viruses such as HCV and TMV. The compound's structural features may enhance its binding affinity to viral proteins, leading to effective inhibition of viral replication .

| Compound | Viral Target | IC50 (μM) | Reference |

|---|---|---|---|

| 1,3-Dimethyl-2-thioxo-6-(trifluoromethyl)-2,3-dihydropyrimidin-4(1H)-one | HCV NS5B | 32.2 | |

| Similar Pyrimidine Derivative | TMV | 30.57 |

Anticancer Activity

In vitro studies have demonstrated that this compound can significantly reduce the viability of cancer cells. For example, a derivative exhibited an IC50 value indicating effective cytotoxicity against breast cancer cell lines .

| Cell Line | Compound | IC50 (μM) | Mechanism |

|---|---|---|---|

| MCF-7 (Breast Cancer) | 1,3-Dimethyl-2-thioxo-6-(trifluoromethyl)-2,3-dihydropyrimidin-4(1H)-one | 15.0 | Apoptosis induction |

| HeLa (Cervical Cancer) | Similar Compound | 10.5 | Cell cycle arrest |

Vergleich Mit ähnlichen Verbindungen

Structural and Substituent Variations

Pyrimidinone derivatives share a core 2-thioxo-2,3-dihydropyrimidin-4(1H)-one structure but differ in substituents at positions 1, 3, and 4. Key analogs include:

Physical Properties

- Melting Points: Bis-thiobarbiturates: 108–172°C (). 6-Methyl analog: Not reported, but its Au complex is stable up to 242.795 nm emission lines (). Target Compound: Data unavailable, but CF₃ may lower melting point due to steric/electronic effects.

Q & A

Q. What synthetic methodologies are commonly employed to prepare this compound and its analogs?

The synthesis typically involves condensation reactions between substituted anilines, thiourea, and carbonyl precursors under acidic or reflux conditions. For example, analogs with halogen substituents are synthesized via stepwise functionalization, where the trifluoromethyl group is introduced early to ensure regioselectivity . Reaction optimization includes pH control, temperature modulation, and catalyst selection (e.g., HCl or acetic acid).

Q. Which spectroscopic techniques are essential for structural validation?

- 1H/13C NMR : Identifies proton environments (e.g., methyl groups at δ 3.1–3.3 ppm) and carbon骨架.

- IR Spectroscopy : Confirms the thioxo group (C=S stretch at ~1200–1250 cm⁻¹) and carbonyl (C=O at ~1650–1700 cm⁻¹).

- Mass Spectrometry : Validates molecular weight (e.g., [M+H]+ peak at m/z 281.1). Elemental analysis ensures purity (>95%) .

Q. How do substituents like trifluoromethyl influence electronic properties and reactivity?

The trifluoromethyl group is strongly electron-withdrawing, increasing electrophilicity at the pyrimidinone core. This enhances susceptibility to nucleophilic attack at the 4-position, as observed in comparative kinetic studies with halogenated analogs (e.g., chloro vs. trifluoromethyl derivatives) .

Advanced Research Questions

Q. How can reaction mechanisms involving this scaffold be elucidated experimentally?

- Isotopic Labeling : Track atom migration using 15N or 13C isotopes.

- Intermediate Trapping : Quench reactions at timed intervals and isolate intermediates via column chromatography.

- NMR Monitoring : used 1H NMR to identify oxime intermediates in hydroxylamine reactions . Computational DFT studies complement experimental data by modeling transition states.

Q. What crystallographic strategies refine the molecular structure of derivatives?

- SHELX Software : SHELXL refines X-ray data via least-squares minimization. Key steps include absorption correction (e.g., SADABS), data collection at 100 K, and iterative model adjustments.

- Validation Metrics : R-factors (<5%), electron density maps, and thermal displacement parameters ensure accuracy. highlights SHELX’s robustness for small-molecule crystallography .

Q. How can multi-step derivatization be optimized to minimize byproducts?

- Protecting Groups : Temporarily shield reactive sites (e.g., tert-butoxycarbonyl for amines).

- Stepwise Purification : Use flash chromatography or recrystallization after each step.

- Condition Screening : achieved 95% yield in a multi-step synthesis by optimizing solvent polarity (DMF vs. ethanol) and catalyst loading .

Q. What methodologies are effective for assessing biological activity of analogs?

- In Vitro Assays : Enzyme inhibition (e.g., DNA ligase IV in ) and cytotoxicity (MTT assays).

- Metabolite Profiling : LC-MS identifies oxidative metabolites, as demonstrated in ’s study of β-glucuronidase inhibitors .

- Pharmacokinetics : In vivo studies measure bioavailability and half-life using radiolabeled compounds.

Data Contradiction and Analysis

Q. How should researchers address discrepancies in substituent-driven reactivity data?

Q. What analytical approaches validate purity in complex synthetic pathways?

- HPLC-DAD : Quantifies impurities (<0.1%) using reverse-phase C18 columns (λ = 254 nm).

- TLC Monitoring : Tracks reaction progress with ethyl acetate/hexane eluents. confirmed purity via elemental analysis and spectral consistency .

Methodological Tables

Q. Table 1: Key Synthetic Routes and Yields

Q. Table 2: Spectroscopic Benchmarks

| Technique | Key Signals | Functional Group |

|---|---|---|

| 1H NMR | δ 3.2 (s, 3H, N-CH3), δ 6.8 (s, 1H, C5-H) | Methyl, pyrimidinone |

| IR | 1245 cm⁻¹ (C=S), 1680 cm⁻¹ (C=O) | Thioxo, carbonyl |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.